molecular formula C11H12BrNO3 B6633958 (2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid

(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid

Cat. No.: B6633958
M. Wt: 286.12 g/mol
InChI Key: YIJMFTFADCJIAX-SSDOTTSWSA-N
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Description

(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids. It features a brominated benzoyl group attached to the amino acid backbone, which can impart unique chemical and biological properties.

Properties

IUPAC Name

(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-6-4-3-5-8(9(6)12)10(14)13-7(2)11(15)16/h3-5,7H,1-2H3,(H,13,14)(H,15,16)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJMFTFADCJIAX-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(C)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C(=O)N[C@H](C)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid typically involves the following steps:

    Bromination: The starting material, 3-methylbenzoic acid, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light.

    Amidation: The brominated product is then reacted with an appropriate amine, such as (2R)-2-aminopropanoic acid, under conditions that facilitate amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the benzoyl ring or the amino acid backbone.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions or protein-ligand binding.

    Medicine: Potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The brominated benzoyl group could play a role in binding to specific molecular targets, while the amino acid backbone might facilitate transport or cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[(2-chloro-3-methylbenzoyl)amino]propanoic acid: Similar structure but with a chlorine atom instead of bromine.

    (2R)-2-[(2-fluoro-3-methylbenzoyl)amino]propanoic acid: Similar structure but with a fluorine atom instead of bromine.

    (2R)-2-[(2-iodo-3-methylbenzoyl)amino]propanoic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid can impart unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s interactions with molecular targets and its overall stability.

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